molecular formula C7H7IZn B12099610 zinc;methylbenzene;iodide

zinc;methylbenzene;iodide

Cat. No.: B12099610
M. Wt: 283.4 g/mol
InChI Key: AHAJMZHMDYRVRB-UHFFFAOYSA-M
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Description

Zinc iodide (ZnI₂) is a hygroscopic, white-to-pale-yellow crystalline solid with a melting point of 445°C and decomposition at 624°C . It is widely used in organic synthesis, such as in the preparation of arylzinc reagents (e.g., 4-[(ethoxycarbonyl)phenyl]zinc iodide) for coupling reactions .

Methylbenzene (toluene) is a non-polar solvent frequently employed in hydrometallurgical processes. For example, in mixtures with water (2:1 ratio), it achieves 85% zinc extraction efficiency from steel industry by-products while minimizing iron co-dissolution (0.1%) .

Iodide compounds, such as iodobenzene (C₆H₅I), are utilized in organic transformations, though they differ from ZnI₂ in reactivity and applications. Iodobenzene is stable under standard conditions but participates in metal-catalyzed cross-coupling reactions .

Properties

Molecular Formula

C7H7IZn

Molecular Weight

283.4 g/mol

IUPAC Name

zinc;methylbenzene;iodide

InChI

InChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1

InChI Key

AHAJMZHMDYRVRB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=[C-]C=C1.[Zn+2].[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of zinc;methylbenzene;iodide typically involves the reaction of zinc iodide with methylbenzene under controlled conditions. One common method is to dissolve zinc iodide in an organic solvent such as diethyl ether and then add methylbenzene to the solution. The reaction is usually carried out at room temperature and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, pressure, and the use of specific catalysts .

Chemical Reactions Analysis

Types of Reactions

Zinc;methylbenzene;iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Reagent for Methyl Group Introduction
Zinc methylbenzene iodide is primarily employed as a reagent for introducing methyl groups into various organic substrates. This is particularly useful in the synthesis of complex organic molecules where the addition of methyl groups can significantly alter the properties and reactivity of the compounds involved.

Catalysis
The compound acts as a catalyst in several chemical reactions, enhancing reaction rates and selectivity. Its unique properties allow it to stabilize reactive intermediates during organic transformations, making it a valuable tool in synthetic chemistry. For example, studies indicate that zinc salts can facilitate nucleophilic substitutions and other catalytic processes by stabilizing transition states .

Catalytic Processes

Recent advancements have highlighted the effectiveness of zinc methylbenzene iodide in halogen-zinc exchange reactions. These reactions are crucial for synthesizing organozinc reagents from aryl halides, which can then be utilized in further chemical transformations . The high reactivity of zinc-based reagents enables them to perform well even with sensitive substrates, thus broadening their applicability in organic synthesis.

Drug Delivery Systems

Zinc-based metal-organic frameworks (MOFs) have gained attention as drug carriers due to their exceptional chemical stability and biocompatibility. Zinc methylbenzene iodide can potentially be incorporated into these frameworks to enhance drug loading and release capabilities . The unique structural properties of zinc compounds allow for precise control over the pore size and surface area, facilitating targeted drug delivery applications.

Case Studies

Case Study 1: Catalytic Reactions Using Zinc Methylbenzene Iodide
In a study exploring the use of zinc methylbenzene iodide in catalytic processes, researchers demonstrated its ability to facilitate nucleophilic substitutions effectively. The compound was shown to stabilize transition states during reactions involving aryl halides, leading to improved yields compared to traditional methods .

Case Study 2: Drug Delivery Applications
Zinc-based MOFs incorporating zinc methylbenzene iodide were evaluated for their potential as drug carriers. The results indicated that these frameworks exhibited high stability under physiological conditions while effectively encapsulating therapeutic agents such as doxorubicin, showcasing their promise in medical applications .

Mechanism of Action

The mechanism of action of zinc;methylbenzene;iodide involves the coordination of zinc ions with the methylbenzene and iodide components. Zinc acts as a Lewis acid, facilitating various chemical reactions by stabilizing transition states and intermediates. The iodide ion can participate in nucleophilic substitution reactions, while the methylbenzene component can undergo electrophilic aromatic substitution and other reactions .

Comparison with Similar Compounds

Zinc Halides: ZnI₂ vs. ZnBr₂ and ZnCl₂

Property ZnI₂ ZnBr₂ ZnCl₂
Melting Point (°C) 445 394 290
Solubility in Water High High Very High
Applications Organic synthesis Energy storage Catalysis, dyes
  • Reactivity: ZnI₂ is superior in forming stable organozinc intermediates (e.g., mixed Cu-Zn reagents for conjugate additions) compared to ZnBr₂ or ZnCl₂ .
  • Extraction Efficiency : ZnI₂ is less commonly used in metal recovery than ZnCl₂, which is prominent in leaching processes .

Methylbenzene vs. Other Substituted Benzenes

Toxicity studies of binary mixtures reveal distinct interactions:

Combination M Value Effect Type Reference
Methylbenzene + 1,4-dimethylbenzene 0.600 Synergism
Methylbenzene + 1,3-dimethylbenzene 1.660 Partial Additivity
Nitrobenzene + Chlorobenzene 0.900 Synergism
  • Solvent Performance : Methylbenzene outperforms dichloromethane and cyclohexane in zinc extraction due to its balanced polarity and low iron interference .

Iodide Compounds: ZnI₂ vs. Iodobenzene

Property ZnI₂ C₆H₅I
Molecular Weight 319.18 g/mol 204.01 g/mol
Reactivity Nucleophilic iodide source Electrophilic in couplings
Thermal Stability Decomposes at 624°C Stable up to 200°C
  • Synthetic Utility : ZnI₂ directly participates in redox reactions (e.g., Zn + I₂ → ZnI₂) , whereas iodobenzene requires catalysts for transformations like Suzuki-Miyaura couplings .

Zinc Recovery Using Methylbenzene

  • A 2:1 water-methylbenzene mixture with acrylic acid extracts 85% zinc from BF sludge, demonstrating methylbenzene’s role as a phase-separation enhancer .
  • Comparison with Dichloromethane : Methylbenzene reduces iron contamination by 50% compared to dichloromethane-based systems .

Toxicity and Environmental Impact

  • Methylbenzene exhibits synergistic toxicity with benzene (M = 0.600) but antagonistic effects with nitrobenzene (M = 1.660) .
  • Regulatory Note: ZnI₂’s hygroscopicity necessitates careful handling to avoid hydrolysis, unlike more stable iodides like KI .

Q & A

Basic Research Questions

Q. How is zinc iodide synthesized from elemental zinc and iodine, and what stoichiometric considerations are critical for optimizing yield?

  • Methodological Answer : The direct synthesis involves reacting stoichiometric amounts of zinc granules and iodine under weakly acidic conditions (e.g., acetic acid) to dissolve iodine and facilitate bonding. The molar ratio of Zn:I₂ is 1:1, but iodine is typically used in slight excess (5–10%) to ensure complete zinc consumption. Theoretical yield calculations require precise measurement of initial reactant masses and correction for unreacted zinc via filtration . Common errors include incomplete drying (retained water inflates yield) and insufficient reaction time, leading to underestimated iodine consumption .

Q. What experimental techniques validate the conservation of mass during ZnI₂ synthesis and decomposition, and how are systematic errors addressed?

  • Methodological Answer : Mass conservation is verified by comparing the total mass of reactants (Zn + I₂) before reaction and products (ZnI₂) after synthesis. Decomposition via heating (150–200°C) releases iodine vapor, which is trapped and quantified to confirm reversibility. Systematic errors, such as iodine sublimation during synthesis, are minimized by using closed systems and cooling traps. Gravimetric analysis of residuals and gas-phase products is essential for accuracy .

Q. What solubility characteristics of ZnI₂ influence its precipitation in aqueous synthesis, and how can solubility tables inform precursor selection?

  • Methodological Answer : ZnI₂ is highly soluble in water (450 g/100 mL at 20°C), but precipitation can occur in mixed-solvent systems (e.g., water-toluene). Solubility tables for zinc salts (e.g., ZnCl₂ vs. ZnSO₄) and potassium iodide guide precursor selection. For instance, ZnCl₂ + 2KI → ZnI₂ + 2KCl leverages KCl’s lower solubility to drive ZnI₂ formation. Solvent polarity adjustments (e.g., adding ethanol) enhance crystallization .

Advanced Research Questions

Q. What are the comparative advantages of synthesizing ZnI₂ via direct elemental reaction versus double displacement reactions, and how do these methods affect purity and experimental reproducibility?

  • Methodological Answer : Direct synthesis (Zn + I₂ → ZnI₂) avoids by-products (e.g., K₂SO₄ from ZnSO₄ + KI), simplifying purification. However, it requires precise stoichiometric control and prolonged reaction times. Double displacement (e.g., ZnSO₄ + 2KI → ZnI₂ + K₂SO₄) is faster but introduces soluble by-products, necessitating additional steps like solvent extraction. Purity is higher in direct synthesis (>95% vs. 85–90% in displacement), confirmed via iodometric titration .

Q. How can electrolysis be employed to decompose ZnI₂ into its constituent elements, and what electrochemical parameters govern this process?

  • Methodological Answer : Electrolysis of aqueous ZnI₂ using platinum electrodes at 2–3 V separates Zn (deposited at the cathode) and I₂ (released at the anode). Optimal conditions include a 1 M ZnI₂ solution, pH 5–6 (to prevent Zn(OH)₂ formation), and current density of 10 mA/cm². Faraday’s laws correlate charge passed with elemental recovery, validated by mass gain/loss at electrodes .

Q. In flow dynamics research, how do ZnI₂ solutions enable optical diagnostics, and what concentration ranges are optimal for refractive index matching?

  • Methodological Answer : ZnI₂ solutions adjust refractive index (n) to match transparent flow boundaries (e.g., acrylic). For n = 1.49 (acrylic), a 40% (w/w) ZnI₂ solution (n = 1.50) is ideal. Higher concentrations (>60%) increase viscosity, impairing flow visualization. Applications include laser Doppler velocimetry in aerodynamics, where ZnI₂’s electrochromic properties enable real-time flow tracking .

Q. How does the use of methylbenzene (toluene) as a co-solvent enhance zinc extraction efficiency in hydrometallurgical processes, and what mechanistic insights explain its low iron co-dissolution?

  • Methodological Answer : In acrylic acid-mediated zinc extraction from steel by-products, toluene-water mixtures (2:1 v/v) solubilize zinc-organic complexes while suppressing iron dissolution via pH-driven precipitation (pH > 3.5). Toluene’s non-polarity reduces iron coordination, limiting its solubility to <0.1%. This selectivity is critical for industrial waste recycling .

Safety and Regulatory Considerations

Q. What safety precautions are essential when handling methylbenzene (toluene) in zinc iodide-related experiments?

  • Methodological Answer : Toluene requires ventilation (TLV 20 ppm) due to CNS toxicity and flammability (flash point 4°C). Use spark-free equipment and conduct reactions in fume hoods. ZnI₂ decomposition releases HI gas; neutralization with NaOH traps is mandatory. Personal protective equipment (gloves, goggles) and NFPA-compliant storage (health hazard rating 3) are critical .

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